molecular formula C8H4F3NS B144063 5-(Trifluoromethyl)-1,3-benzothiazole CAS No. 131337-62-7

5-(Trifluoromethyl)-1,3-benzothiazole

Cat. No.: B144063
CAS No.: 131337-62-7
M. Wt: 203.19 g/mol
InChI Key: ODSGKKPRKQLYDA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3-benzothiazole is a heterocyclic aromatic compound that contains a trifluoromethyl group attached to a benzothiazole ring. This compound is of significant interest in various fields due to its unique chemical properties, which include high thermal stability and resistance to oxidation. The trifluoromethyl group is known to impart significant lipophilicity and metabolic stability to the molecules, making this compound a valuable compound in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the reaction of 2-aminobenzenethiol with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring with the trifluoromethyl group attached at the 5-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3-benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-mercaptobenzothiazole
  • 5-(Trifluoromethyl)-1,3-benzoxazole
  • 5-(Trifluoromethyl)-1,3-benzimidazole

Uniqueness

5-(Trifluoromethyl)-1,3-benzothiazole is unique due to its combination of the trifluoromethyl group and the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSGKKPRKQLYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601426
Record name 5-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131337-62-7
Record name 5-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5.1 g (22.2 mmol) of 2-amino-4-(trifluoromethyl) benzenethiol hydrochloride, 5.5 mL (33.3 mmol) of triethylorthoformate, and 2 drops of sulfuric acid was slowly heated to 180° C. over 1 h. The ethanol formed was allowed to escape via a short path distillation still. The reaction mixture was cooled to room temperature and the residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography with ethyl acetate:hexane (1:9) to afford 3.8 g (86%) of 5-(trifluoromethyl)-1,3-benzothiazole as a solid. 1H-NMR (400 MHz, DMSO-d6): δ 9.58 (s, 1H), 8.44–8.42 (m, 2H), 7.80 (d, 1H).
Name
2-amino-4-(trifluoromethyl) benzenethiol hydrochloride
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a solution of 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol (500 mg, 2.13 mmol, 1.00 equiv) in acetic acid (15.0 mL) was added Fe (1.2 g, 10.00 equiv). The resulting solution was heated for 3 h at 110° C. in an oil bath. The solid was filtered out and washed with ethyl acetate. The filtrate was concentrated under reducing pressure, dissolved in 30 mL of ethyl acetate, washed with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine respectively and dried over anhydrous sodium sulfate. Filtration and evaporation of the solvent provided 0.45 g (crude) of the title compound, which was used for next step without further purification. MS m/z [M+H]+ (ESI): 204
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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